molecular formula C15H12ClN5O2 B14973801 3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Katalognummer: B14973801
Molekulargewicht: 329.74 g/mol
InChI-Schlüssel: UQTASKVLSHPMGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS Number: 1219545-98-8) is a synthetic organic compound with a molecular formula of C15H12ClN5O2 and a molecular weight of 329.74 g/mol . This benzamide derivative is characterized by the presence of a 1H-tetrazole ring system, a heterocycle known to serve as a bioisostere for carboxylic acids, which can significantly influence the compound's physicochemical properties and biological activity. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of G protein-coupled receptors (GPCRs). While its specific biological profile is under investigation, it belongs to a class of N -(tetrazolylphenyl)benzamide derivatives that have been identified as potent agonists of GPR35 . GPR35 is an orphan receptor implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, and metabolic diseases, making it a promising target for therapeutic discovery . The integration of the tetrazole moiety and the specific substitution pattern on the benzamide core are critical structural features for optimizing receptor binding affinity and functional efficacy within this chemical series. Researchers can utilize this compound as a chemical tool or a building block for probing the biology of GPR35 and for conducting structure-activity relationship (SAR) studies to develop novel pharmacophores. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C15H12ClN5O2

Molekulargewicht

329.74 g/mol

IUPAC-Name

3-chloro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C15H12ClN5O2/c1-23-14-6-5-12(8-13(14)21-9-17-19-20-21)18-15(22)10-3-2-4-11(16)7-10/h2-9H,1H3,(H,18,22)

InChI-Schlüssel

UQTASKVLSHPMGZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)N3C=NN=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide.

Analyse Chemischer Reaktionen

3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The tetrazole ring in the compound can form stable hydrogen bonds with amino acid residues in the enzyme’s active site, contributing to its inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzamide Core

Halogen Substitution

Heterocyclic Modifications

  • 3-Chloro-N-(4-methoxyphenyl)-4-((2-methyl-3-oxocyclopent-1-en-1-yl)amino)benzamide (BD01116638): Incorporates a cyclopentenylamino group instead of tetrazole. The compound exhibits 98% purity and is available in milligram quantities for biological testing .
  • N-[4-Methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride : Replaces tetrazole with a piperazine ring, improving water solubility due to the basic nitrogen in piperazine. Such derivatives are often prioritized for in vivo studies due to favorable pharmacokinetics .
Metal Complexes
  • Bis(3-chloro-N-(diethylcarbamothiol)benzamido)nickel(II): The chloro-benzamide scaffold forms stable square-planar nickel complexes, as confirmed by X-ray crystallography ($ a = 14.601 \, \text{Å}, \, \beta = 98.231^\circ $).

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Benzamide) Heterocycle Key Properties Reference
Target Compound 3-Cl, 4-OCH₃, 3-tetrazole Tetrazole High metabolic stability, NMR-confirmed
BD01116638 3-Cl, 4-cyclopentenylamino Cyclopentenyl 98% purity, lipophilic
EMAC2060 Thiazol-hydrazine Thiazole <80% yield, anti-HIV activity
Nickel Complex (C₂₄H₂₈Cl₂N₄NiO₂S₂) 3-Cl, diethylcarbamothioyl None (metal) Square-planar geometry

Research Findings and Implications

  • Synthetic Challenges : Tetrazole incorporation requires careful optimization of cyclization conditions (e.g., NaN₃ and NH₄Cl in DMF), whereas triazole/thiazole analogs face yield limitations due to side reactions .
  • Biological Performance : The tetrazole group in the target compound may confer superior target binding compared to piperazine or cyclopentenyl analogs, as seen in kinase inhibition assays .
  • Structural Insights : X-ray data from metal complexes highlight the flexibility of benzamide ligands in forming diverse coordination modes, suggesting tunability for specific applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the precursor 4-methoxy-3-(1H-tetrazol-1-yl)aniline via microwave-assisted nitrile formation (using aldehydes, NH₃, and I₂) followed by tetrazole ring cyclization with NaN₃ .
  • Step 2 : Couple the aniline intermediate with 3-chlorobenzoyl chloride using Schotten-Baumann conditions (base: NaOH, solvent: THF/H₂O) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of aniline to benzoyl chloride) and temperature (0–5°C) to minimize byproducts.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodology :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
  • Structural Confirmation :
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and tetrazole N-H/N=N stretches (1500–1600 cm⁻¹) .
  • NMR : Analyze ¹H/¹³C NMR for methoxy (δ ~3.8 ppm), tetrazole proton (δ ~9.2 ppm), and aromatic protons .
  • X-ray Diffraction : Resolve crystal structure to validate bond angles and intermolecular interactions (e.g., hydrogen bonding with tetrazole) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Methodology :

  • Solubility : Measure experimentally in PBS (pH 7.4) via shake-flask method. Literature data for similar tetrazole-containing benzamides report ~19.7 µg/mL solubility .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to photosensitive methoxy groups.

Advanced Research Questions

Q. How does the tetrazole ring influence the compound’s bioactivity and interaction with enzymatic targets?

  • Methodology :

  • Molecular Docking : Model interactions with enzymes (e.g., bacterial PPTases) using software like AutoDock. The tetrazole’s planar structure and hydrogen-bonding capacity may enhance binding to active sites .
  • SAR Studies : Compare with analogs lacking the tetrazole (e.g., 4-methoxyaniline derivatives) to assess its role in potency .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Reproducibility : Validate solubility using standardized protocols (e.g., USP <1236>).
  • Cosolvent Screening : Test DMSO, PEG-400, or cyclodextrin-based solutions to improve solubility for biological assays .

Q. What strategies are effective in analyzing reaction byproducts or impurities during synthesis?

  • Methodology :

  • LC-MS/MS : Identify impurities (e.g., unreacted aniline or chlorobenzamide intermediates) with high-resolution mass spectrometry.
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound DMAP) to trap excess benzoyl chloride .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodology :

  • Crystallization Screens : Use vapor diffusion (e.g., methanol/water mixtures) to obtain single crystals.
  • Crystal Packing Analysis : Note that steric hindrance from the tetrazole and methoxy groups may require low-temperature (100 K) X-ray data collection to reduce disorder .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s antibacterial activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace Cl with F or CF₃) and assess MIC against Gram-positive/negative strains.
  • Enzyme Assays : Test inhibition of bacterial PPTases (e.g., AcpS or PptT) using fluorescence-based assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.